![molecular formula C12H23NOS B7512399 1-(Azepan-1-yl)-2-tert-butylsulfanylethanone](/img/structure/B7512399.png)
1-(Azepan-1-yl)-2-tert-butylsulfanylethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Azepan-1-yl)-2-tert-butylsulfanylethanone, also known as ABT-702, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have significant effects on the central nervous system and has been studied for its potential use in the treatment of a variety of neurological disorders.
Wirkmechanismus
The mechanism of action of 1-(Azepan-1-yl)-2-tert-butylsulfanylethanone involves the inhibition of the enzyme adenosine kinase. Adenosine kinase is responsible for the breakdown of adenosine, a neurotransmitter that plays a role in the regulation of inflammation and pain sensitivity. By inhibiting adenosine kinase, 1-(Azepan-1-yl)-2-tert-butylsulfanylethanone increases the levels of adenosine in the central nervous system, leading to a reduction in inflammation and pain sensitivity.
Biochemical and Physiological Effects
In addition to its effects on inflammation and pain sensitivity, 1-(Azepan-1-yl)-2-tert-butylsulfanylethanone has been shown to have a variety of other biochemical and physiological effects. For example, 1-(Azepan-1-yl)-2-tert-butylsulfanylethanone has been shown to increase the levels of dopamine in the brain, leading to a reduction in drug-seeking behavior. Additionally, 1-(Azepan-1-yl)-2-tert-butylsulfanylethanone has been shown to increase the levels of GABA, a neurotransmitter that plays a role in the regulation of anxiety and stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 1-(Azepan-1-yl)-2-tert-butylsulfanylethanone is its specificity for adenosine kinase. This specificity allows for the selective inhibition of adenosine kinase without affecting other enzymes or neurotransmitters. Additionally, 1-(Azepan-1-yl)-2-tert-butylsulfanylethanone has been shown to have low toxicity in animal models, making it a promising candidate for further development.
One of the limitations of 1-(Azepan-1-yl)-2-tert-butylsulfanylethanone is its poor solubility in water. This can make it difficult to administer in vivo and can limit its bioavailability. Additionally, the effects of 1-(Azepan-1-yl)-2-tert-butylsulfanylethanone on humans have not been extensively studied, and further research is needed to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are a variety of future directions for research on 1-(Azepan-1-yl)-2-tert-butylsulfanylethanone. One potential area of research is the use of 1-(Azepan-1-yl)-2-tert-butylsulfanylethanone in the treatment of multiple sclerosis. Animal models have shown promising results, and further research is needed to determine its efficacy in humans.
Another potential area of research is the use of 1-(Azepan-1-yl)-2-tert-butylsulfanylethanone in the treatment of neuropathic pain. Animal models have shown that 1-(Azepan-1-yl)-2-tert-butylsulfanylethanone can reduce pain sensitivity, and further research is needed to determine its potential as a pain medication.
Finally, 1-(Azepan-1-yl)-2-tert-butylsulfanylethanone has been shown to have potential as a treatment for drug addiction. Further research is needed to determine its efficacy in humans and to explore its potential as a treatment for other types of addiction.
Conclusion
In conclusion, 1-(Azepan-1-yl)-2-tert-butylsulfanylethanone is a promising small molecule inhibitor that has been extensively studied for its potential therapeutic applications. Its specificity for adenosine kinase and low toxicity make it a promising candidate for further development. Future research on 1-(Azepan-1-yl)-2-tert-butylsulfanylethanone has the potential to lead to new treatments for a variety of neurological disorders.
Synthesemethoden
The synthesis of 1-(Azepan-1-yl)-2-tert-butylsulfanylethanone involves the reaction of 2-tert-butylsulfonyl ethanethiol with 6-bromohexan-1-amine in the presence of a base. The resulting product is then treated with acetic anhydride to yield 1-(Azepan-1-yl)-2-tert-butylsulfanylethanone. The synthesis of this compound has been extensively studied and optimized to yield high purity and yield.
Wissenschaftliche Forschungsanwendungen
1-(Azepan-1-yl)-2-tert-butylsulfanylethanone has been studied for its potential use in the treatment of a variety of neurological disorders, including multiple sclerosis, neuropathic pain, and drug addiction. In animal models, 1-(Azepan-1-yl)-2-tert-butylsulfanylethanone has been shown to reduce inflammation in the central nervous system and decrease pain sensitivity. Additionally, 1-(Azepan-1-yl)-2-tert-butylsulfanylethanone has been shown to reduce drug-seeking behavior in animal models of addiction.
Eigenschaften
IUPAC Name |
1-(azepan-1-yl)-2-tert-butylsulfanylethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NOS/c1-12(2,3)15-10-11(14)13-8-6-4-5-7-9-13/h4-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXJWIZRMBJLOLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCC(=O)N1CCCCCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azepan-1-yl)-2-tert-butylsulfanylethanone |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.